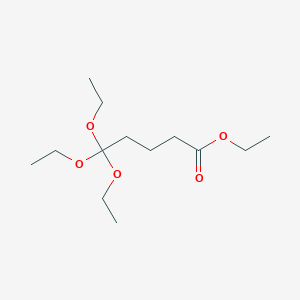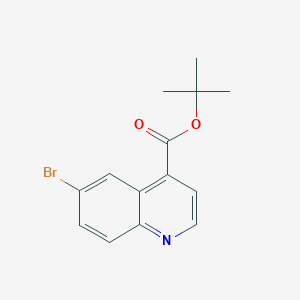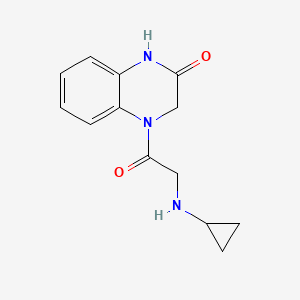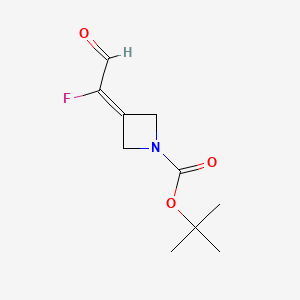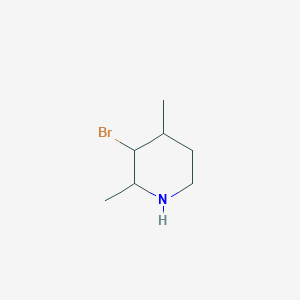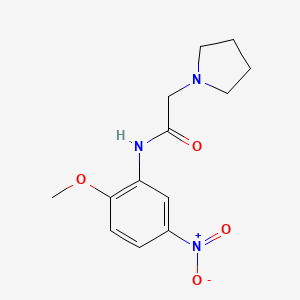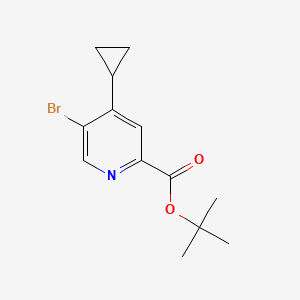
2-Chloro-5-((difluoromethyl)sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-((difluoromethyl)sulfonyl)aniline is an organic compound with the molecular formula C7H6ClF2NO2S and a molecular weight of 241.64 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a sulfonyl group attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF2H group to the aromatic ring . Another approach involves the use of difluorocarbene reagents for the insertion of the CF2H group . Industrial production methods often involve multi-step synthesis starting from readily available aniline derivatives and incorporating the necessary functional groups through a series of reactions .
Analyse Chemischer Reaktionen
2-Chloro-5-((difluoromethyl)sulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for cross-coupling and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-((difluoromethyl)sulfonyl)aniline is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for the development of new materials.
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-((difluoromethyl)sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The difluoromethyl and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-((difluoromethyl)sulfonyl)aniline can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-Chloro-5-(methylsulfonyl)aniline: The presence of a methylsulfonyl group instead of a difluoromethylsulfonyl group can lead to different chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H6ClF2NO2S |
|---|---|
Molekulargewicht |
241.64 g/mol |
IUPAC-Name |
2-chloro-5-(difluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H6ClF2NO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI-Schlüssel |
DQPFTMXCLSJVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


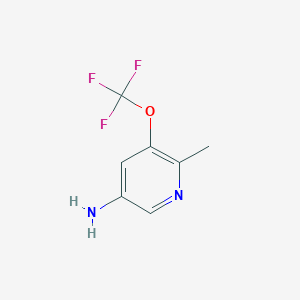
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)



